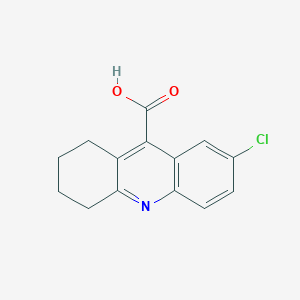
7-氯-1,2,3,4-四氢吖啶-9-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a heterocyclic compound that belongs to the acridine family Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学研究应用
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
The primary target of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is DNA . This compound acts as a DNA intercalator , inserting itself between the base pairs of the DNA double helix . This interaction with DNA can disrupt normal cellular processes and lead to various biological effects.
Mode of Action
As a DNA intercalator, 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid inserts itself into the DNA structure, causing the DNA helix to unwind . This unwinding can interfere with critical cellular processes such as DNA replication and transcription, leading to cell death or altered cell function .
Biochemical Pathways
For example, the disruption of DNA replication can lead to cell cycle arrest, while the disruption of transcription can alter protein synthesis .
Pharmacokinetics
Like other dna intercalators, it is likely to have good cellular permeability due to its planar structure, which allows it to easily pass through cell membranes and reach its target
Result of Action
The primary result of the action of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is the disruption of DNA structure and function. This can lead to cell death or altered cell function, depending on the specific cellular context . In some cases, this can have therapeutic effects, such as in the treatment of cancer or bacterial infections .
Action Environment
The action of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s ability to intercalate into DNA . Additionally, the presence of other molecules in the cell, such as proteins or other DNA-binding molecules, can also influence its action
生化分析
Biochemical Properties
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound has been shown to interact with DNA, acting as an intercalator that can inhibit topoisomerase and telomerase enzymes, thereby exhibiting anticancer properties .
Cellular Effects
The effects of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid on various cell types and cellular processes are profound. In neuronal cells, this compound enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to improved cognitive function . In cancer cells, 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid intercalates into DNA, disrupting the replication process and inducing apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in biochemical research .
Molecular Mechanism
At the molecular level, 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction enhances cholinergic transmission and improves cognitive function. Additionally, the compound intercalates into DNA, stabilizing the DNA-topoisomerase complex and preventing the relaxation of supercoiled DNA . This inhibition of topoisomerase activity leads to DNA damage and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic transmission . Prolonged exposure may also result in cellular toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and enhances cognitive function without significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and accumulation within cells . These interactions can influence the compound’s bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with DNA primarily occurs in the nucleus, where it can exert its anticancer effects by intercalating into the DNA . The compound’s localization can also affect its interactions with other biomolecules and its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoic acid with aniline derivatives, followed by cyclization using polyphosphoric acid (PPA) as a catalyst . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline and tetrahydroacridine derivatives, which can have different biological and chemical properties .
相似化合物的比较
Similar Compounds
7-Chloro-1,2,3,4-tetrahydro-9-acridinamine: This compound is structurally similar but has an amine group instead of a carboxylic acid group.
9-Acridinecarboxylic acid: Another related compound, differing by the absence of the chloro and tetrahydro groups.
Uniqueness
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its potential as a DNA intercalator, while the carboxylic acid group allows for further functionalization and derivatization .
属性
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVBPPIOLNNDNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
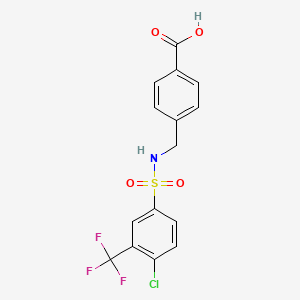
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)
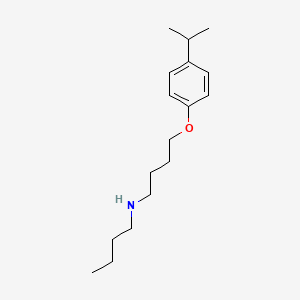
![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

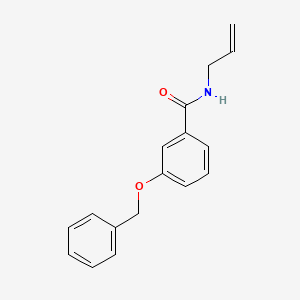
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)
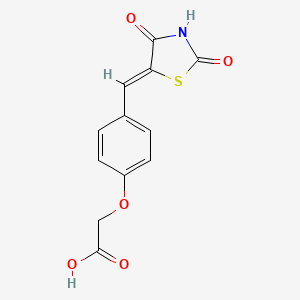
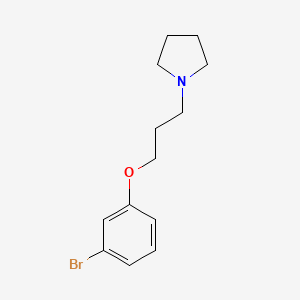
![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)
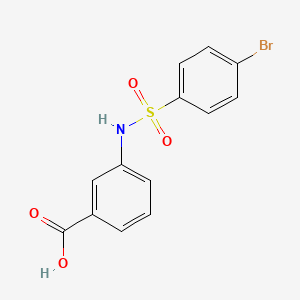
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

